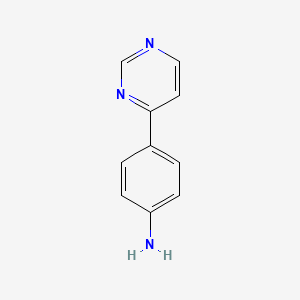

4-(4-Aminophenyl)pyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-pyrimidin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLHTYTXOOJJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363921 | |

| Record name | 4-(4-Aminophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-58-3 | |

| Record name | 4-(4-Aminophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovative Chemical Transformations of 4 4 Aminophenyl Pyrimidine

Established Synthetic Pathways to 4-(4-Aminophenyl)pyrimidine Nucleus

The construction of the this compound nucleus can be achieved through several strategic approaches, ranging from classical condensation reactions to modern catalyzed multi-component processes. These methods offer varying degrees of efficiency, atom economy, and substrate scope.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and ability to rapidly generate libraries of structurally diverse compounds. nih.govmdpi.com

One innovative MCR strategy involves the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohols. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating only hydrogen and water as byproducts. nih.gov Another approach utilizes a pseudo five-component annulation of a methyl ketone, two aldehydes, and two equivalents of ammonium (B1175870) acetate, catalyzed by trifluoromethanesulfonic acid, to form trisubstituted pyrimidines. researchgate.net

Solvent-free MCRs have also been developed for the synthesis of related fused pyrimidine (B1678525) systems, such as 4-substituted aminopyrido[2,3-d]pyrimidines. These are synthesized from 2-aminopyridines, triethyl orthoformate, and various primary amines, offering an environmentally friendly and efficient route to these scaffolds. mdpi.com

Table 1: Overview of Multi-component Reaction Strategies for Pyrimidine Synthesis

| Catalyst/Promoter | Reactants | Key Features |

|---|---|---|

| Iridium-pincer complex | Amidines, Alcohols | Regioselective, Sustainable (H₂O and H₂ byproducts) nih.gov |

| Trifluoromethanesulfonic acid (TfOH) | Methyl ketone, Aldehydes, NH₄OAc | Pseudo five-component, Forms C-C and C-N bonds in one pot researchgate.net |

| None (Solvent-free) | 2-Aminopyridines, Triethyl orthoformate, Primary amines | Good yields, Short reaction times, Environmentally friendly mdpi.com |

| β-Cyclodextrin | Aryl aldehydes, Ammonium acetate, 1,3-Diketones | Aqueous medium, Recyclable catalyst mdpi.com |

Condensation Reactions Involving Chalcones and Guanidine (B92328) Derivatives

A prevalent and well-established method for synthesizing 2,4,6-trisubstituted pyrimidines involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with guanidine derivatives. nih.govderpharmachemica.combelnauka.byderpharmachemica.com This approach typically begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde to form the chalcone (B49325) intermediate. nih.gov

Specifically for the synthesis of derivatives of this compound, 4-aminoacetophenone can be condensed with various substituted aromatic aldehydes to yield chalcone intermediates. nih.gov These chalcones are then reacted with guanidine hydrochloride in a basic alcoholic medium to afford the final 2-aminopyrimidine (B69317) derivatives in quantitative yields. nih.gov The general reaction involves the condensation of a three-carbon fragment (the chalcone) with a N-C-N fragment (guanidine). bu.edu.eg

This method's versatility allows for the introduction of diverse substituents onto the pyrimidine ring, depending on the structure of the initial chalcone. For example, compounds like 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine have been successfully synthesized using this strategy. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often provide cleaner products compared to conventional heating methods. nanobioletters.comresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds like pyrimidines.

The synthesis of aminopyrimidine derivatives, including those based on the this compound scaffold, has been efficiently achieved using microwave irradiation. nanobioletters.com One such procedure involves a three-step, one-pot synthesis starting with the aldol (B89426) condensation of substituted acetophenones and aromatic aldehydes to form chalcones, followed by condensation with guanidine. nanobioletters.com This microwave-assisted heating is considered an eco-friendly method. nanobioletters.com

The Biginelli reaction, a multi-component condensation to form dihydropyrimidines, is also amenable to microwave assistance, significantly reducing reaction times. foliamedica.bgsemanticscholar.org For instance, the synthesis of tetrahydropyrimidine (B8763341) derivatives has been accomplished via a Biginelli condensation of a 1,3,4-oxadiazole-based aldehyde, substituted acetoacetanilide, and N,N'-dimethyl urea (B33335) under microwave irradiation. foliamedica.bg General procedures for synthesizing 2-amino-4-chloro-pyrimidine derivatives involve reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines in anhydrous propanol (B110389) under microwave irradiation at 120–140 °C for 15–30 minutes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 90-150 min | 18-51% | derpharmachemica.comderpharmachemica.com |

| UV-Irradiation | 4-5 min | 40-88% | derpharmachemica.comderpharmachemica.com |

| Microwave Irradiation | 15-30 min | Improved yields (specific % varies) | nanobioletters.comnih.gov |

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries, facilitating medicinal chemistry and drug discovery efforts. This methodology has been successfully applied to the synthesis of pyrimidine-based scaffolds, including fused systems like pyridopyrimidines and purines derived from pyrimidine precursors. nih.govurl.edu

An efficient solid-phase synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines has been reported, which utilizes a cyclization-assisted cleavage strategy. nih.govurl.edu The process begins by anchoring an α,β-unsaturated acid to a Wang resin. Subsequent Michael addition with malononitrile, followed by treatment with an amidine, leads to the formation of the pyridopyrimidine ring and its cleavage from the solid support. nih.govurl.edu

While a direct solid-phase synthesis of this compound is not extensively detailed, the established protocols for related structures demonstrate the feasibility of this approach. For example, the synthesis of purines on a solid phase has been achieved by coupling 4,6-dichloro-5-nitropyrimidine (B16160) to a Rink amide resin, followed by sequential displacement of the chlorides and elaboration of the second ring. Similarly, thiazolo-pyrimidinone libraries have been developed using solid-phase techniques, highlighting the adaptability of this method for creating diverse pyrimidine-based compounds. mdpi.com These examples underscore the potential for applying solid-phase strategies to the synthesis of this compound derivatives, enabling the rapid creation of libraries for screening purposes.

Functionalization and Derivatization of the Pyrimidine Ring

Once the core pyrimidine structure is assembled, further chemical diversity can be introduced through functionalization of the ring. Regioselective reactions are crucial for controlling the position of new substituents and generating specific isomers.

Regioselective Substitution Reactions

The pyrimidine ring contains nitrogen atoms that deactivate the ring towards electrophilic substitution but activate it for nucleophilic substitution, particularly at positions that are para or ortho to the ring nitrogens (positions 2, 4, and 6). The presence of leaving groups, such as halogens, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.

The principles of regioselectivity in SNAr reactions are well-documented for related heterocyclic systems like quinazolines. In 2,4-dichloroquinazoline, nucleophilic attack by amines occurs preferentially at the C4 position under milder conditions, while substitution at the C2 position requires more forcing conditions such as higher temperatures or specialized catalysis. nih.gov This regioselectivity is attributed to the lower activation energy for nucleophilic attack at the C4 position. nih.gov

This concept can be directly applied to a hypothetical 2,4-dichloropyrimidine (B19661) intermediate in a synthesis targeting this compound. A regioselective SNAr reaction with 4-aminophenylamine (p-phenylenediamine) could potentially be directed to the C4 position. The reactivity of different positions on the pyrimidine ring allows for controlled, stepwise functionalization, enabling the synthesis of complex, highly substituted pyrimidine derivatives. The coordination of the pyrimidine nitrogen to Lewis acids or transition metals can also be used to influence the regioselectivity of substitution reactions by altering the electronic properties of the ring.

Amination and Amidation Strategies

The presence of the primary amino group on the phenyl ring of this compound offers a key site for derivatization through amination and amidation reactions. These transformations are fundamental for creating libraries of compounds with diverse biological activities.

Amidation of the aniline (B41778) moiety is a common strategy to introduce a variety of functional groups. This is typically achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids under standard coupling conditions. For instance, the reaction with different acyl chlorides can yield a series of N-(4-(pyrimidin-4-yl)phenyl)amides. researchgate.net The use of peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) facilitates the formation of amide bonds with carboxylic acids, allowing for the introduction of complex molecular fragments. nih.gov

Amination strategies, particularly for the pyrimidine ring, often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netacs.org This powerful method allows for the formation of C-N bonds between a pyrimidine halide and a primary or secondary amine. nih.gov While direct C-H amination of pyrimidines is challenging, recent advances have described platforms for site-selective C2-amination, which could be applicable to derivatives of the target compound. nih.govresearchgate.net Nucleophilic aromatic substitution (SNAr) on a suitably activated pyrimidine ring (e.g., with a leaving group like a halogen) is another viable route for introducing amino substituents. thieme-connect.com The regioselectivity of such reactions on polysubstituted pyrimidines can often be controlled by the choice of catalyst and reaction conditions. thieme-connect.comnih.gov

Table 1: Examples of Amidation Reactions on Aminophenyl-Containing Scaffolds

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| p-Nitroaniline | Acyl Chlorides | N-(4-nitrophenyl)amides | researchgate.net |

| 4-Aminophenol | Isocyanates | 1-(4-Hydroxyphenyl)-3-substituted ureas | researchgate.net |

| Aminophenol intermediate | Aromatic Acids | Pyrimidine derivatives with amide moiety | nih.gov |

Introduction of Heterocyclic Moieties

Incorporating additional heterocyclic rings onto the this compound framework is a key strategy for modulating physicochemical properties and biological activity. This can be achieved either by building a new ring onto the existing scaffold or by coupling a pre-formed heterocycle.

One common approach involves the reaction of the primary amine of this compound with reagents that can undergo cyclization to form a new heterocycle. For example, reaction with appropriate diketones or their equivalents can lead to the formation of pyrazole (B372694) or other nitrogen-containing heterocycles. derpharmachemica.com

Alternatively, palladium-catalyzed cross-coupling reactions are extensively used to link a heterocyclic boronic acid or halide to the pyrimidine ring (if halogenated) or the phenyl ring. The Suzuki-Miyaura reaction, for instance, can couple a heterocyclic boronic acid to a halo-pyrimidine derivative, effectively introducing a new heterocyclic moiety. nih.gov Similarly, the Buchwald-Hartwig amination can be used to connect nitrogen-containing heterocycles to the pyrimidine core. researchgate.net These methods provide a modular and efficient way to access a wide range of complex, multi-heterocyclic structures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrimidine-containing molecules. acs.orgrhhz.net The Suzuki-Miyaura coupling, in particular, is one of the most versatile methods for forming carbon-carbon bonds. snnu.edu.cnlibretexts.org

This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org In the context of this compound synthesis, a key step could involve the Suzuki-Miyaura coupling of 4-chloropyrimidine (B154816) with 4-aminophenylboronic acid. Conversely, derivatives of this compound can be synthesized by coupling a halogenated pyrimidine with various aryl or heteroaryl boronic acids. nih.govresearchgate.net The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand (e.g., phosphines like PPh₃, XPhos), and base (e.g., Na₂CO₃, K₂CO₃) is crucial for optimizing reaction efficiency and yield. nih.gov

Recently, an "aminative Suzuki-Miyaura coupling" has been developed, which uniquely forms a C-N-C linked diarylamine from the same starting materials as a traditional Suzuki-Miyaura reaction, offering a novel pathway to join aryl fragments through a nitrogen atom. snnu.edu.cn This expands the toolkit for creating complex amine-containing structures from common building blocks.

Table 2: Key Parameters in Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyrimidines

| Component | Examples | Function | References |

|---|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, XPhosPdG2, Palladacycles | Facilitates oxidative addition and reductive elimination | nih.govlibretexts.org |

| Ligand | PPh₃, XPhos, RuPhos, BrettPhos | Stabilizes the Pd center, influences reactivity and scope | acs.orgnih.govsnnu.edu.cn |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation | acs.orgnih.gov |

| Substrates | Aryl/heteroaryl halides, Aryl/heteroaryl boronic acids | Coupling partners for C-C bond formation | researchgate.netresearchgate.net |

| Solvent | Dioxane, Water | Reaction medium | nih.govresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. For pyrimidine synthesis, this involves developing more environmentally benign and efficient methodologies. Key strategies include the use of alternative energy sources, greener solvents, and catalytic reactions. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov The Suzuki-Miyaura coupling, for example, can be performed efficiently under microwave irradiation, significantly reducing the time required for the synthesis of aryl-substituted pyrimidines. nih.govresearchgate.net

The use of water as a reaction solvent is another cornerstone of green chemistry. Where possible, replacing volatile organic solvents with water reduces environmental impact and improves safety. Suzuki-Miyaura reactions have been successfully carried out in water, sometimes with the aid of water-soluble catalysts or surfactants, demonstrating the feasibility of this approach for pyrimidine synthesis. researchgate.net Furthermore, the development of one-pot, multi-component reactions, where several synthetic steps are combined without isolating intermediates, enhances efficiency and reduces waste, aligning with the principles of atom economy and process simplification. mdpi.com

Chemical Reactivity and Reaction Mechanism Studies of 4 4 Aminophenyl Pyrimidine Derivatives

Electrophilic and Nucleophilic Characterization

The 4-(4-aminophenyl)pyrimidine scaffold possesses distinct regions of high and low electron density, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Character: The primary source of nucleophilicity in this compound is the amino group attached to the phenyl ring. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. This is frequently demonstrated in reactions such as nucleophilic aromatic substitution (SNAr), where the amino group attacks an electron-deficient aromatic system. For instance, in the synthesis of more complex derivatives, anilines (structurally similar to the aminophenyl moiety) readily attack activated pyrimidine (B1678525) rings, such as 2,4,5-trichloropyrimidine. nih.gov The reaction typically proceeds with the aniline (B41778) derivative displacing a halogen at the C4 or C2 position of the pyrimidine ring. nih.gov

Electrophilic Character: The pyrimidine ring, being a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is inherently electrophilic. This makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles. This electrophilicity is the basis for many synthetic routes to pyrimidine-based drugs, where various nucleophiles are introduced onto the pyrimidine core. nih.govmdpi.com

Furthermore, computational studies using methods like Density Functional Theory (DFT) can quantify the electrophilic and nucleophilic nature of molecules. The analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) helps predict reactive sites. For similar thioglucoside derivatives, FMO and MEP calculations have indicated a high electrophilic nature. biointerfaceresearch.com In MEP maps, blue regions indicate the highest electrostatic potential and are favorable sites for nucleophilic attack, while red regions signify the most negative potential, suitable for electrophilic attack. biointerfaceresearch.com For this compound derivatives, the pyrimidine ring would be expected to show positive potential, confirming its electrophilic character, while the amino group would be a center of negative potential.

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics provides valuable insights into the mechanisms of reactions involving this compound derivatives. A significant area of investigation is the nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine precursors, which is a common method for synthesizing these compounds.

The mechanism of SNAr reactions on pyrimidine rings typically involves a two-step process:

Nucleophilic Attack: The nucleophile (e.g., an aniline derivative) attacks one of the electron-deficient carbon atoms of the pyrimidine ring that bears a leaving group (like a halogen). This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.

The rate of these reactions is influenced by several factors, including the nature of the leaving group, the nucleophilicity of the attacking amine, and the solvent. Studies on the aminolysis of various 2-halogenopyrimidines have shown that the reactivity order is typically Br > I > Cl. rsc.org The bromopyrimidine is often the most reactive, while the chloropyrimidine is generally the least reactive, though the rate differences are not always substantial. rsc.org

Below is a data table illustrating the relative reaction rates for the aminolysis of different halogenated pyrimidines, which serves as a model for understanding the reactivity of precursors to this compound derivatives.

| Halogenated Pyrimidine Substrate | Amine Nucleophile | Time for 50% Completion (t1/2) in Minutes |

|---|---|---|

| 2-Chloropyrimidine | Isopentylamine | 14.0 |

| 2-Bromopyrimidine | Isopentylamine | 5.5 |

| 2-Iodopyrimidine | Isopentylamine | 7.5 |

| 5-Bromo-2-chloropyrimidine | 1,4-Dimethylpentylamine | 1.7 |

| 2,5-Dibromopyrimidine | 1,4-Dimethylpentylamine | 0.6 |

| 5-Bromo-2-iodopyrimidine | 1,4-Dimethylpentylamine | 0.7 |

These kinetic studies help in elucidating reaction mechanisms and optimizing synthetic procedures for creating complex molecules based on the this compound scaffold.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound derivatives is significantly modulated by both internal molecular forces and interactions with their environment.

Intramolecular Interactions: A key intramolecular feature of these compounds is the electronic "push-pull" system established between the electron-donating aminophenyl group (the "donor") and the electron-accepting pyrimidine moiety (the "acceptor"). frontiersin.org This interaction facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor, particularly in an excited state. frontiersin.org The efficiency of this ICT is highly dependent on the molecular geometry, specifically the torsion angle between the phenyl and pyrimidine rings. frontiersin.org Steric hindrance caused by bulky substituents can alter this angle, thereby influencing the electronic properties and, consequently, the chemical reactivity of the molecule. frontiersin.org

Intermolecular Interactions: Intermolecular forces play a crucial role in the reactivity of these derivatives.

Hydrogen Bonding: The pyrimidine ring's nitrogen atoms are effective hydrogen bond acceptors, while the amino group on the phenyl ring is a hydrogen bond donor. This capability allows these molecules to form strong hydrogen bonds with solvents, reagents, or biological targets, which can stabilize transition states and influence reaction pathways and rates. nih.gov

Solvent Effects: The polarity of the solvent can have a profound impact on reactivity. In push-pull systems like this compound, increasing solvent polarity can stabilize the charge-separated ICT state. frontiersin.org This stabilization can affect reaction kinetics, especially for reactions that involve a change in dipole moment between the ground state and the transition state. For example, a drastic fluorescence quenching observed in some donor-acceptor systems with increasing solvent polarity indicates the formation of a twisted intramolecular charge-transfer (TICT) state, which can favor non-radiative decay pathways and alter photochemical reactivity. frontiersin.org

Computational and Theoretical Chemistry Investigations of 4 4 Aminophenyl Pyrimidine Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties, offering valuable insights into the stability and reactivity of molecules like pyrimidine (B1678525) derivatives. ijcce.ac.irresearchgate.netwjarr.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability. ijcce.ac.irresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity and lower stability. wjarr.com

For pyrimidine derivatives, FMO analysis reveals how substituents on the pyrimidine ring influence the electronic properties and reactivity of the molecule. researchgate.net For instance, studies on various pyrimidine analogues have shown that the distribution and energy levels of HOMO and LUMO are key to their chemical behavior. researchgate.netajchem-a.com The energy gap in some pyrimidine derivatives has been calculated to be in the range of 3.63 eV to 3.88 eV, indicating a higher reactivity compared to other compounds like ibuprofen (B1674241) (6.03 eV). wjarr.com This information is crucial for understanding their interaction with biological targets.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Pyrimidine Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DMPN | -5.51 | -1.63 | 3.88 |

| DMPO | -5.44 | -1.81 | 3.63 |

| DMPS | -5.54 | -1.82 | 3.72 |

| Ibuprofen (Reference) | -7.55 | -1.52 | 6.03 |

Data derived from theoretical calculations on select pyrimidine derivatives. wjarr.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. deeporigin.comresearchgate.net These maps are color-coded to represent different regions of electrostatic potential on the electron density surface. researchgate.netresearchgate.net Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. deeporigin.comnih.gov Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. deeporigin.comnih.gov Green and yellow areas represent neutral or less charged regions. researchgate.net

In studies of pyrimidine derivatives, MEP maps identify specific atoms and functional groups that are likely to be involved in molecular interactions. ijcce.ac.irresearchgate.netresearchgate.net For example, in 4-(4-aminophenyl)pyrimidine analogues, the nitrogen atoms of the pyrimidine ring and the amino group are often identified as nucleophilic centers (negative potential). wjarr.com The analysis of MEP surfaces helps in understanding non-covalent interactions, such as hydrogen bonding, which are vital for the binding of these molecules to biological targets like enzymes or receptors. wjarr.comresearchgate.net

Global reactivity descriptors, such as chemical hardness (η) and electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals. These parameters provide a quantitative measure of a molecule's stability and reactivity. wjarr.com

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). A molecule with a high chemical hardness is less reactive, while a "soft" molecule with low hardness is more reactive. wjarr.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (ω = μ² / 2η, where μ = (E_HOMO + E_LUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile. wjarr.com

Studies on pyrimidine derivatives have shown that they tend to be softer (lower hardness) and have a higher electrophilicity index compared to reference compounds like ibuprofen. wjarr.com For example, calculated hardness values for some derivatives range from 1.81 eV to 1.94 eV, while their electrophilicity indices range from 3.20 eV to 3.88 eV. wjarr.com These values suggest that such pyrimidine analogues are chemically more reactive and better electron acceptors, which can be correlated with their biological activity. wjarr.com

Table 2: Calculated Reactivity Parameters for Pyrimidine Analogues

| Parameter | DMPN | DMPO | DMPS | Ibuprofen (Reference) |

|---|---|---|---|---|

| Chemical Hardness (η) (eV) | 1.94 | 1.81 | 1.86 | 3.02 |

| Electrophilicity Index (ω) (eV) | 3.88 | 3.39 | 3.20 | 2.64 |

Data derived from theoretical calculations on select pyrimidine derivatives. wjarr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpbs.net

The development of a robust and predictive QSAR model involves several critical steps. semanticscholar.orgresearchgate.net The process begins with the careful curation of a dataset of compounds with known biological activities. researchgate.net This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. uniroma1.itnih.gov

Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are employed to generate the QSAR equation, which correlates molecular descriptors (numerical representations of chemical structure) with activity. researchgate.net The statistical quality and predictive ability of the developed models are rigorously assessed through internal and external validation procedures. nih.govuniroma1.ittaylorfrancis.com A crucial aspect of QSAR modeling is defining the model's applicability domain (AD), which specifies the chemical space in which the model can make reliable predictions. semanticscholar.orguniroma1.it For pyrimidine derivatives, QSAR models have been successfully developed to predict various biological activities, including anticancer and anti-malarial effects. nih.govnih.gov

Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. nih.gov They can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net In QSAR studies of this compound analogues, these descriptors are used to quantify structural features that may influence biological activity. nih.govmdpi.com

For instance, lipophilicity (often represented by LogP) is a common descriptor that has been shown to be a key driver of antimalarial activity in some 2,4-diamino-pyrimidine series. nih.gov Other significant descriptors can include dipole moment, molecular weight, and various shape and electronic parameters. researchgate.net By analyzing the QSAR equation, researchers can determine whether a particular descriptor has a positive or negative correlation with the biological activity. This information provides valuable insights into the structure-activity relationship (SAR) and guides the design of new, more potent analogues. nih.govebi.ac.uk

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. In the study of this compound analogues, docking simulations have been instrumental in elucidating their interactions with various enzymes.

Molecular docking studies have provided detailed insights into how pyrimidine derivatives, including analogues of this compound, situate themselves within the active sites of several key protein targets.

COX-1/COX-2: For cyclooxygenase (COX) enzymes, the active site is a long hydrophobic channel. Docking studies of pyrimidine-based inhibitors show that they occupy this channel, with specific substitutions allowing for selective binding to the COX-2 isoform. nih.govmdpi.com The COX-2 active site has a larger, more accommodating secondary pocket compared to COX-1, which can be exploited by appropriately substituted pyrimidine scaffolds. researchgate.net For instance, a methylsulfonyl pharmacophore on an analogue was shown to insert into this secondary pocket of COX-2. researchgate.net Key interactions often involve residues such as Arg120, Leu352, and Arg513. mdpi.com

DHFR (Dihydrofolate Reductase): The active site of dihydrofolate reductase is a well-defined pocket. Pyrimidine-2,4-diamine derivatives, which are structurally related to this compound, have been shown to bind within this site in Plasmodium falciparum DHFR (PfDHFR). nih.gov The binding site includes key residues like Asp54, Cys15, Ile14, Leu164, and Asn108, which are crucial for the inhibition of the enzyme. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): In the case of VEGFR-2, a tyrosine kinase, inhibitors typically bind to the ATP-binding site in the kinase domain. Substituted 4-amino-2-thiopyrimidine analogues have been designed to fit into the central gate area of the inactive DFG-out conformation. nih.gov The design allows a hydrophobic substituent on the 4-amino group to occupy a back pocket, while another substituent extends into the hinge region. nih.gov Critical interactions for potent inhibition are observed with residues such as Cys1045, Asp1046, Glu885, and Cys919. mdpi.com

Tyrosinase: The active site of tyrosinase contains a binuclear copper center within a hydrophobic pocket. researchgate.netmdpi.com Inhibitors, including pyrimidine analogues, are often located in this hydrophobic pocket surrounding the copper active site. mdpi.com The mechanism of inhibition may involve the chelation of the copper atoms required for catalytic activity. researchgate.netmdpi.com Interactions with histidine residues that coordinate the copper ions, such as His259 and His263, are common. nih.gov

hLDHA (human Lactate (B86563) Dehydrogenase A): For hLDHA, pyrimidine-quinolone hybrids have been studied as inhibitors. These molecules typically consist of a hydrophilic scaffold and a hydrophobic one. nih.gov Docking analyses show these compounds binding in the active site, with different linkers between the pyrimidine and quinolone scaffolds influencing the binding mode. nih.gov

DNMTs (DNA Methyltransferases): The catalytic binding site of DNMTs is the target for pyrimidine-based inhibitors. Docking studies of known inhibitors into the DNMT1 catalytic domain have identified common interactions with key amino acid residues such as Glu1265, Arg1311, and Ser1229. nih.gov These interactions are crucial for the inhibitory activity of the compounds. nih.govnih.gov

Docking simulations provide quantitative predictions of binding affinity, typically as a docking score or binding energy, and a qualitative understanding of the molecular interactions stabilizing the ligand-receptor complex.

Analogues of this compound have been shown to establish various types of interactions with their target receptors, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in studies with COX-2, pyrimidine derivatives formed hydrogen bonds with Leu352 and Arg513 and an arene-cation interaction with Arg120. mdpi.com Substituted 4-amino-2-thiopyrimidines designed as dual VEGFR-2/BRAF inhibitors demonstrated potent VEGFR-2 inhibitory activity with IC50 values in the submicromolar range, comparable to the reference drug sorafenib. nih.gov

The following table summarizes predicted binding affinities and key interactions for various pyrimidine analogues with different protein targets.

| Target Enzyme | Analogue/Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| COX-2 | Pyrimidine-5-carbonitriles | -5.64 | Arg120, Leu352, Arg513 | Arene-cation, Hydrogen bond |

| VEGFR-2 | Cyanopyridones | -15.2 | Cys1045, Asp1046, Glu885, Cys919 | Hydrogen bond, Hydrophobic |

| DHFR (P. falciparum) | Pyrimethamine Analogues | -11.48 | Asp54, Leu164, Asn108 | Hydrogen bond |

| Tyrosinase | (E)-nerolidol, Thymol | -79.8 | Met281, His263, His259 | Hydrogen bond |

| DNMT1 | Known DNMT inhibitors | Not specified | Glu1265, Arg1311, Ser1229 | Hydrogen bond |

Note: Binding affinities can be reported in different units (e.g., kcal/mol, kJ/mol) and methodologies may vary between studies.

The conformation of a ligand within the active site of a protein is crucial for its inhibitory activity. Docking studies reveal that the pyrimidine scaffold and its substituents adopt specific orientations to maximize favorable interactions. For instance, in the design of type II dual VEGFR-2/BRAF inhibitors, the 4-amino-2-thiopyrimidine scaffold was tailored to fit the central gate area of the enzymes' inactive DFG-out conformation. nih.gov This specific orientation allows different parts of the molecule to occupy distinct hydrophobic pockets and the hinge region simultaneously. nih.gov

Similarly, studies on pyrrolo[2,3-d]pyrimidine analogues targeting Protein Kinase B (PKB) showed that the orientation of the piperidine (B6355638) ring relative to the bicyclic core influences selectivity over other kinases like PKA. nih.gov A single amino acid difference between PKB and PKA can cause a change in the ligand's conformation, directing a lipophilic group into a less favorable, solvent-exposed region in PKA, thus conferring selectivity. nih.gov The analysis of nucleoside conformations in the active sites of phosphorylases shows they adopt strained, high-energy conformations that are stabilized by interactions with the enzyme. mdpi.com

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. MD simulations have been employed to study pyrimidine derivatives bound to their targets.

Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors used MD simulations to validate docking results. nih.gov These simulations confirmed that polar interactions, particularly electrostatic interactions with key lysine (B10760008) and aspartate residues (e.g., Lys33, Asp145), are crucial for the bioactivity of the inhibitors. nih.gov The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) over the simulation period. Stable complexes are indicated by low and consistent RMSD values. eco-vector.comresearchgate.net

In the context of G-quadruplex DNA, MD simulations of pyrimidine derivatives showed an increase in the number of hydrogen bonds and RMSD values in the presence of the ligands, suggesting stronger binding and increased structural dynamics. eco-vector.com These simulations can also be used to calculate binding free energies, which provide a more rigorous prediction of binding affinity than docking scores alone. researchgate.net

In Silico Evaluation of Interaction Profiles (excluding ADMET toxicity and metabolism details)

Beyond docking and MD simulations, other in silico methods are used to evaluate the interaction profiles of this compound analogues. These methods help in understanding the structural features responsible for biological activity and in designing new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on pyrimidine-based inhibitors to correlate structural features with inhibitory activity. nih.gov For instance, a 3D-QSAR analysis of CDK2/4/6 inhibitors helped to create models that relate the structure of the compounds to their biological activity. nih.gov Such models can then be used to predict the activity of novel, untested compounds.

Pharmacophore modeling is another technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. A structure-based pharmacophore model for DNMT1 inhibitors was developed from docking studies, highlighting the key interactions within the catalytic binding site. nih.gov This model successfully distinguished active inhibitors from inactive ones. nih.gov These in silico profiles provide a comprehensive understanding of how pyrimidine analogues interact with their biological targets, guiding the rational design of new derivatives. nih.govresearchgate.net

Applications in Medicinal Chemistry Research and Biological Systems Mechanism Oriented

Research into Analgesic and Anti-inflammatory Mechanisms

Derivatives of the pyrimidine (B1678525) scaffold are actively investigated for their anti-inflammatory properties. This research often targets key enzymes and pathways involved in the inflammatory response.

Cyclooxygenase (COX) enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) as they are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. biointerfaceresearch.comerk12.com The discovery of two isoforms, the constitutive COX-1 and the inducible COX-2, spurred the development of selective inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. erk12.comnih.gov

Research into pyrimidine derivatives has shown their potential as selective COX-2 inhibitors. nih.govnih.gov In silico and in vitro studies on various pyrimidine-based compounds have been conducted to understand their inhibitory mechanisms. For instance, molecular docking studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that they can orient themselves within the COX-2 binding pocket, interacting with key residues. nih.gov One study found that a potent derivative established π-π stacking interactions with His90 and that its fluorine atom formed hydrogen bonds with Arg513, contributing to its selective binding to COX-2. nih.gov

The anti-inflammatory potential of new isoxazole (B147169) derivatives containing a pyrimidine structure was evaluated through in vitro COX-1/COX-2 inhibition assays. The results indicated that these compounds were more selective towards the COX-2 enzyme. nih.gov Similarly, a series of novel pyrimidine derivatives demonstrated high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam. nih.gov

Table 1: In Vitro COX-2 Inhibition Data for Selected Pyrimidine Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Derivative 8e | 1.837 | - | nih.gov |

| Isoxazole Derivative C6 | 0.55 ± 0.03 | High (COX-1 IC50 not specified) | nih.gov |

| Pyrimidine Derivative L1 | Comparable to Meloxicam | High | nih.gov |

Note: The table presents data for derivatives of the core pyrimidine structure to illustrate the potential of this chemical class.

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrimidine derivatives are linked to the modulation of broader inflammatory pathways. Research indicates that these compounds can affect the production of various inflammatory mediators. nih.gov

Studies on pyrazolo[3,4-d]pyrimidine hybrids have explored their ability to inhibit nitric oxide (NO) release, another important mediator in the inflammatory process. nih.gov Certain derivatives, such as 7e and 8f , showed significant inhibition of NO release, with rates of 73.85% and 72.28%, respectively. nih.gov This suggests a mechanism of action that extends beyond the cyclooxygenase pathway.

Investigations into Antimicrobial and Antibacterial Actions

The pyrimidine nucleus is a critical pharmacophore for developing antimicrobial agents, partly due to its structural resemblance to components of nucleic acids. nih.gov This has led to extensive research into its efficacy against various pathogens.

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, responsible for catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov This product is essential for the synthesis of purines and thymidylates, which are necessary for DNA synthesis and cell proliferation. nih.govnih.gov Consequently, DHFR is a well-established target for antimicrobial and anticancer drugs. nih.govrjpbr.com

Non-classical antifolates, many of which feature a substituted 2,4-diamino pyrimidine motif, are known to be effective DHFR inhibitors. rjpbr.comresearchgate.net In silico molecular docking studies are frequently used to investigate the binding mechanisms of potential inhibitors. These studies help to elucidate the interactions between the compound and key amino acid residues in the active site of the DHFR enzyme. nih.govresearchgate.net For example, docking analyses can reveal crucial hydrogen bonds and hydrophobic interactions that contribute to the inhibitory activity of a compound, guiding the design of more potent derivatives. nih.govresearchgate.net The pyrimidine scaffold, as seen in 4-(4-aminophenyl)pyrimidine, provides a template that can be modified to optimize these interactions with the DHFR active site.

The antibacterial potential of pyrimidine derivatives has been evaluated against a range of bacterial strains. A study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, which are structurally related to this compound, demonstrated their broad-spectrum antibacterial activity. nih.gov

Several compounds from this series showed excellent activity against Vibrio cholerae. nih.gov Notably, compounds containing electron-withdrawing groups like chloro, bromo, nitro, and fluoro on the phenyl ring exhibited significant activity against Staphylococcus aureus. nih.gov Strong antibacterial action was also observed against Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 20 | Vibrio cholerae | Excellent |

| 23 | Vibrio cholerae | Excellent |

| 25 | Vibrio cholerae, S. aureus, β-hemolytic Streptococcus, P. aeruginosa | Excellent/Pronounced/Strong |

| 22 | S. aureus | High |

| 26 | S. aureus, K. pneumoniae | High/Strong |

| 28 | Vibrio cholerae, S. aureus, S. flexneri, K. pneumoniae, P. aeruginosa | Excellent/High/Pronounced/Strong |

Source: Data compiled from research on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of lead compounds. For pyrimidine derivatives, research has shown that the nature and position of substituents on the pyrimidine and associated phenyl rings greatly influence their biological activity. nih.govnih.gov

In the series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, the presence of electron-withdrawing groups at the para or meta positions of the phenyl ring attached to the pyrimidine core was found to enhance activity against S. aureus. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the antibacterial mechanism. The specific arrangement of hydrophobic and charged residues can also impact the ability of a molecule to disrupt bacterial membranes. mdpi.com

SAR studies aim to identify the key chemical features—such as hydrogen bond donors, acceptors, and hydrophobic regions—that are critical for potent biological activity. nih.gov By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in antimicrobial efficacy, researchers can develop more effective antibacterial agents. mdpi.com

Antineoplastic and Anti-angiogenic Research Directions

The this compound moiety has been extensively investigated as a core structure in the development of inhibitors targeting key regulators of cancer cell proliferation and tumor angiogenesis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The inhibition of VEGFR-2 kinase activity is a well-established strategy in anticancer drug development. The 4-aminopyrimidine (B60600) scaffold has been identified as a key structural element for potent VEGFR-2 inhibitors.

Research has focused on the synthesis of various substituted 4-amino-2-thiopyrimidines as type II dual VEGFR-2/BRAF inhibitors. These compounds are designed so that the 4-amino-2-thiopyrimidine scaffold fits into the central gate area of the inactive DFG-out conformation of the enzyme. In this orientation, the hydrophobic substituent on the 4-amino group occupies the hydrophobic back pocket, while the substituent on the sulfide (B99878) moiety extends into the hinge region (front pocket). Molecular docking simulations have confirmed that these designed compounds can achieve the key interactions within the VEGFR-2 active site. nih.gov

Several of these synthesized derivatives have demonstrated potent VEGFR-2 inhibitory activity at submicromolar concentrations. For instance, compounds with specific substitutions have shown IC50 values ranging from 0.12 µM to 0.19 µM against VEGFR-2, comparable to the reference inhibitor Sorafenib (IC50 = 0.10 µM). nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Substituted 4-Amino-2-thiopyrimidine Derivatives

| Compound | IC50 (µM) against VEGFR-2 |

| 8a | 0.17 |

| 8d | 0.12 |

| 9c | 0.17 |

| 9e | 0.19 |

| Sorafenib (Reference) | 0.10 |

| Regorafenib (Reference) | 0.005 |

Data sourced from a study on substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. nih.gov

Further studies on furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to the core pyrimidine scaffold, have also yielded highly potent VEGFR-2 inhibitors. One thieno[2,3-d]pyrimidine derivative exhibited a highly potent nanomolar inhibition of VEGFR-2 kinase with an IC50 of 21 nM. nih.gov

Aurora Kinase (AURKA) Inhibition (In Vitro)

Aurora kinases, particularly Aurora A (AURKA), are serine/threonine kinases that play a crucial role in the regulation of mitosis and are frequently overexpressed in various cancers. The pyrimidine scaffold is a key feature in the design of Aurora kinase inhibitors. nih.govnih.gov

A novel pyrimidine-based derivative, compound 13 , has been identified as a potent inhibitor of Aurora A kinase. In vitro studies have shown that this compound can effectively reduce the levels of MYC oncoproteins, which are implicated in the proliferation of many cancer types. The sensitivity of small cell lung cancer (SCLC) cells to compound 13 was found to be significantly correlated with the protein level of cMYC. For example, the NCI-H524 cell line, which has the highest level of cMYC, was the most sensitive to compound 13 , with a growth inhibition IC50 of 3.36 nM. nih.gov Other cMYC-amplified SCLC cells also demonstrated high sensitivity with IC50 values less than 200 nM. nih.gov

Table 2: In Vitro Activity of Pyrimidine Derivative (Compound 13) against SCLC Cell Lines

| Cell Line | cMYC Status | Growth Inhibition IC50 (nM) |

| NCI-H524 | High cMYC | 3.36 |

| Other cMYC-amplified SCLC cells | Amplified | < 200 |

| NCI-H146 (MYC-unamplified) | Unamplified | > 1000 |

| NCI-H841 (MYC-unamplified) | Unamplified | > 1000 |

Data from a study on a pyrimidine-based Aurora kinase inhibitor. nih.gov

Structure-activity relationship studies revealed that modifications to the phenyl ring of the pyrimidine derivative significantly impact its inhibitory potency against Aurora A. nih.gov

DNA Methyltransferase (DNMT) Inhibition Studies

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, an epigenetic modification that plays a crucial role in gene expression regulation. mdpi.com Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes. frontiersin.orgnih.gov

The this compound scaffold is a key component of SGI-1027, a known potent inhibitor of DNMT1, 3A, and 3B. Molecular modeling studies have suggested that the aminopyrimidine moiety of SGI-1027 is important for its interaction with the enzyme and its substrates. nih.govresearchgate.net

Based on this, a series of 25 derivatives of SGI-1027, which incorporate the 4-amino-N-(4-aminophenyl)benzamide structure, were designed and synthesized to explore their DNMT inhibitory activity. Several of these derivatives exhibited activities comparable to the parent compound. Further evaluation revealed that these compounds were more potent against human DNMT3A than DNMT1 and could induce the re-expression of a reporter gene controlled by a methylated promoter in leukemia KG-1 cells. nih.gov The cytotoxic effects of these compounds against leukemia KG-1 cells were in the micromolar range, similar to SGI-1027. nih.gov

Structure-activity relationship studies of these SGI-1027 derivatives have provided valuable insights. It was found that the size and nature of the aromatic or heterocyclic substituents significantly affect the inhibitory activity. Bicyclic substituents like quinoline (B57606) were well-tolerated, and the most effective combination was a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.gov

Anticlonogenic and Cell Cycle Modulatory Effects (In Vitro)

The ability of cancer cells to form colonies, known as clonogenic survival, is a measure of their self-renewal and tumorigenic potential. Compounds that can inhibit this process are of significant interest in cancer research. Furthermore, the cell cycle is a tightly regulated process, and its dysregulation is a fundamental characteristic of cancer. nih.gov

In vitro studies have shown that derivatives of 2,4-diaminopyrimidine (B92962) can exert anticlonogenic and cell cycle modulatory effects. One promising compound, 9k , was found to significantly inhibit the proliferation of A549 lung cancer cells. Further mechanistic studies revealed that this compound induced a prolonged cell cycle distribution, with a blockage at the G2-M phase and an accumulation of cells in the S phase. rsc.org The induction of G2/M cell cycle arrest is a known mechanism by which various anticancer agents inhibit cell proliferation. medsci.orgnih.govfrontiersin.orgfrontiersin.org

Tyrosinase Modulation Studies

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. Inhibitors of tyrosinase are of interest for the treatment of hyperpigmentation disorders and are also used in the food industry to prevent browning. nih.govmdpi.commdpi.comresearchgate.net

Kinetic Studies of Tyrosinase Inhibition

The 4-aminophenyl group is a structural feature of interest in the development of tyrosinase inhibitors. While direct kinetic studies on this compound are not extensively reported, research on structurally related aminophenol derivatives provides valuable insights into the potential mechanism of action.

Kinetic analyses of various aminophenol derivatives have demonstrated different modes of tyrosinase inhibition. For example, p-decylaminophenol has been shown to suppress tyrosinase activity in a non-competitive fashion for both tyrosine and DOPA substrates. nih.gov In contrast, other studies on different derivatives have identified competitive or mixed-type inhibition mechanisms. nih.gov Competitive inhibitors typically bind to the free enzyme and prevent the substrate from binding to the active site. nih.govmdpi.com The inhibitory strength is often expressed as the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of enzyme activity. nih.gov

Table 3: Examples of Tyrosinase Inhibition by Aminophenol and Related Derivatives

| Inhibitor Type | Example Compound(s) | Inhibition Mechanism |

| Aminophenol Derivative | p-Decylaminophenol | Non-competitive |

| Various Synthetic Derivatives | Multiple examples | Competitive, Mixed-type |

This table summarizes general findings on aminophenol derivatives to provide context for the potential tyrosinase inhibitory mechanisms of compounds containing the 4-aminophenyl moiety. nih.govnih.gov

Molecular Interactions with Tyrosinase Active Site

Research into the interaction of pyrimidine-based compounds with the active site of tyrosinase has provided insights into their potential as inhibitors of this key enzyme in melanin biosynthesis. Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of tyrosine to dopaquinone, a precursor for melanin. nih.gov The active site of tyrosinase contains two copper ions, which are crucial for its catalytic activity. mdpi.com

Molecular docking studies of a closely related bis-pyrimidine compound, 6,6′-(1,4-phenylene)bis[4-(4-aminophenyl)pyrimidin-2-amine], have elucidated potential binding modes within the tyrosinase active site (PDB ID: 2Y9X). nih.gov These in silico analyses predict that the this compound moiety can fit within the enzymatic pocket, engaging in several key interactions with active site residues.

Specifically, the aniline (B41778) proton of the pyrimidine ring is predicted to form a hydrogen bond with the active site residue Glutamic acid 322 (Glu322) at a distance of 2.54 Å. nih.gov The aminophenyl ring is further stabilized by a π-π stacking interaction with Histidine 244 (His244). nih.gov Additionally, the amino group on the pyrimidine ring is capable of forming another hydrogen bond with Asparagine 260 (Asn260) at a distance of 2.26 Å. nih.gov Hydrophobic interactions with the side chain of Histidine 285 (His285) are also predicted to contribute to the stability of the ligand-protein complex. nih.gov

Kinetic analysis of this related bis-pyrimidine compound revealed a mixed-type inhibition of tyrosinase. nih.gov In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. nih.gov

Table 1: Predicted Molecular Interactions of a this compound-related Moiety with Tyrosinase Active Site Residues

| Interacting Ligand Group | Active Site Residue | Type of Interaction | Predicted Distance (Å) |

| Aniline proton on pyrimidine ring | Glu322 | Hydrogen Bond | 2.54 |

| Aminophenyl ring | His244 | π-π Stacking | - |

| Amino group on pyrimidine | Asn260 | Hydrogen Bond | 2.26 |

| Bis-pyrimidine structure | His285 | Hydrophobic Interaction | - |

Data derived from molecular docking studies of 6,6′-(1,4-phenylene)bis[4-(4-aminophenyl)pyrimidin-2-amine]. nih.gov

Enzyme Inhibition Beyond Specific Target Classes

Lactate (B86563) Dehydrogenase A (hLDHA) Inhibition Research

The inhibition of human lactate dehydrogenase A (hLDHA) is a significant area of research, particularly in the context of cancer metabolism. nih.govnih.gov Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which leads to increased lactate production and is dependent on hLDHA activity. nih.gov Consequently, the development of small molecule inhibitors of hLDHA is a promising therapeutic strategy. researchgate.net

While direct studies on the inhibitory activity of this compound against hLDHA are not extensively documented, research on structurally related pyrimidine derivatives provides valuable insights. The pyrimidine core is recognized as a key pharmacophore in the design of various enzyme inhibitors.

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov Inhibition of urease is a therapeutic target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. dovepress.com The development of effective and safe urease inhibitors is an active area of medicinal chemistry research. nih.govniscpr.res.in

The structure-activity relationship (SAR) of various synthetic compounds as urease inhibitors has been explored to identify key molecular features responsible for their inhibitory potential. researchgate.netmdpi.com For many classes of inhibitors, the presence of specific functional groups and their positions on the aromatic rings significantly influences the urease inhibitory activity. researchgate.netnih.gov For instance, in some series of compounds, electron-withdrawing groups have been shown to enhance inhibitory potency. mdpi.comnih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. core.ac.uk The inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. mdpi.com

Research into novel AChE inhibitors has explored a wide range of heterocyclic scaffolds, including pyrimidine derivatives. researchgate.net The core structure of these compounds is often designed to interact with key residues within the active site of AChE. The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS), both of which can be targeted by inhibitors. nih.gov

While direct experimental data on the AChE inhibitory activity of this compound is limited, studies on related pyrimidine-containing compounds have shown promising results. For example, certain 1,2,3,4-tetrahydropyrimidine derivatives have demonstrated AChE inhibitory activity, with some compounds exhibiting moderate to high potency. core.ac.uk The inhibitory mechanism often involves interactions such as hydrogen bonding and π-π stacking with amino acid residues in the active site gorge of the enzyme. researchgate.net

Investigation of Antimalarial Properties

The pyrimidine scaffold is a well-established pharmacophore in the development of antimalarial agents. nih.gov Substituted pyrimidines are found in several marketed antimalarial drugs. nih.gov The 4-aminoquinoline (B48711) core is another crucial component of many effective antimalarial drugs, with a long history of use in combating malaria. nih.gov

Research has focused on creating hybrid molecules that combine these two important pharmacophores to develop novel antimalarials with improved efficacy, particularly against drug-resistant strains of Plasmodium falciparum. nih.gov In vitro studies of various 4-aminoquinoline-pyrimidine hybrids have demonstrated significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

One area of investigation involves the synthesis of p-aminobenzoic acid (PABA)-substituted pyrimidine derivatives as inhibitors of P. falciparum dihydrofolate reductase (Pf-DHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite. nih.gov A series of such compounds were synthesized and evaluated for their in vitro antimalarial activity. nih.gov

Table 2: In Vitro Antimalarial Activity of a PABA-Substituted Pyrimidine Derivative with a 4-Phenylpiperazine Moiety (Compound 3h)

| Plasmodium falciparum Strain | IC₅₀ (µg/mL) |

| 3D7 (Chloroquine-sensitive) | 7.46 |

| Dd2 (Chloroquine-resistant) | 8.95 |

Data from a study on PABA-substituted pyrimidine derivatives. nih.gov

The results indicate that derivatives incorporating a phenyl group, such as the 4-phenylpiperazine substituent in compound 3h, exhibit moderate antimalarial activity. nih.gov This suggests that the aminophenyl portion of this compound could contribute to its potential as a scaffold for the development of new antimalarial agents.

Antioxidant Potential and Mechanisms (In Vitro)

The antioxidant potential of chemical compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals. medcraveonline.comsemanticscholar.org Two of the most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. mdpi.comnih.gov

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which can be measured spectrophotometrically. medcraveonline.commdpi.com The ABTS assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in its characteristic absorbance. nih.gov

Studies on various pyrimidine derivatives have demonstrated their capacity to act as antioxidants. researchgate.net The radical scavenging activity is often dependent on the specific substituents on the pyrimidine ring and their ability to delocalize electrons or donate hydrogen atoms. medcraveonline.com The antioxidant activity of pyrimidinium betaines, for instance, has been shown to be concentration-dependent, with higher concentrations leading to a greater percentage of radical scavenging. medcraveonline.com

Applications in Materials Science and Catalysis Research

Incorporation into Polymer Systems

The diamine nature of 4-(4-Aminophenyl)pyrimidine and its derivatives allows for its use as a monomer in the synthesis of advanced polymer systems, particularly polyimides. The presence of the pyrimidine (B1678525) moiety in the polymer chain influences the final properties of the material.

The synthesis of polyimide copolymers containing pyrimidine moieties has been successfully achieved through various polymerization techniques. For instance, hyperbranched polyimides have been prepared using 2,4,6-triaminopyrimidine (B127396) (a derivative of the subject compound), 4,4′-diaminodiphenyl ether (ODA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). tandfonline.com The polymerization process is typically a two-step method involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization. tandfonline.com The reactivity of the amino groups on the pyrimidine ring can be influenced by their position. For example, in 2,4,6-triaminopyrimidine, the 2-position amino group exhibits lower reactivity, which can prevent gelation during polymerization. tandfonline.com

In another approach, high-performance polyimide fibers have been fabricated by incorporating 2,5-bis(4-aminophenyl)pyrimidine into a coplanar structure with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and other diamines like benzidine. researchgate.net The synthesis of these copolymers is achieved via a dry-jet wet spinning process, highlighting the processability of these pyrimidine-containing polyimides into advanced material forms. researchgate.net The general synthesis of polyimides involves the nucleophilic attack of the amino group on the carbonyl carbon of the dianhydride, leading to the formation of a poly(amic acid), which is then cyclized to the final polyimide structure. core.ac.uk

The incorporation of pyrimidine units into the polyimide backbone has a notable impact on the thermal and mechanical properties of the resulting copolymers. Hyperbranched polyimides containing 2,4,6-triaminopyrimidine have demonstrated good thermal stability. tandfonline.com The thermal decomposition temperature (Td) for these polymers is influenced by the monomer molar ratios. For instance, copolymerizing with ODA has been shown to enhance the thermal stability of the resulting polyimides. tandfonline.com

| Polyimide System | Key Monomers | Reported Properties | Reference |

| Hyperbranched Polyimides | 2,4,6-triaminopyrimidine, BTDA, ODA | Good thermal stability, solubility in polar aprotic solvents. | tandfonline.com |

| Polyimide Copolymer Fibers | 2,5-bis(4-aminophenyl)pyrimidine, BPDA, Benzidine | High fracture strength (up to 4.01 GPa) and initial modulus (up to 137.34 GPa). | researchgate.net |

Development of Functional Materials

The electronic and structural characteristics of the pyrimidine moiety make it a valuable component in the design of functional materials with specific optical and electronic properties.

Pyrimidine derivatives are of interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data processing. rsc.org The electron-withdrawing nature of the π-deficient pyrimidine ring makes it an ideal component for creating "push-pull" molecules, which can exhibit significant NLO responses. rsc.orgrsc.org

Research on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has shown promising NLO behavior. rsc.orgrsc.orgnih.govresearchgate.net Investigations using an iterative electrostatic embedding method revealed a significant enhancement of NLO properties in the crystalline environment. rsc.orgrsc.orgresearchgate.net Specifically, PMMS exhibited a third-order nonlinear susceptibility (χ(3)) that was found to be superior to that of known chalcone (B49325) derivatives, highlighting its potential for advanced optical applications. rsc.orgnih.govresearchgate.net

The favorable combination of thermal stability, mechanical strength, and specific optical properties in pyrimidine-containing polyimides makes them promising candidates for optoelectronic devices. nih.gov Polyimides, in general, are explored for applications in flexible microelectronics and as high-performance materials in the aerospace industry. researchgate.netnih.gov The incorporation of pyrimidine units can enhance these properties, leading to materials suitable for advanced applications. nih.gov

For instance, polyimides with good optical transparency and high thermal resistance are sought after for use in polymeric optical films. nih.gov While direct applications of "this compound" in optoelectronics are still an emerging area of research, the inherent properties of pyrimidine-containing polymers suggest their potential utility in this field. The ability to tune the polymer structure by incorporating different monomers allows for the optimization of properties for specific optoelectronic applications. nih.gov

Role in Covalent Organic Frameworks (COFs) for Catalysis

Pyrimidine-functionalized COFs have been designed and synthesized for various catalytic applications. nih.govresearchgate.net In one study, a pyrimidine-modified COF (COF-Pyr) was synthesized and subsequently complexed with cobalt (Co@COF-Pyr). nih.govresearchgate.net This material exhibited remarkable performance as an electrocatalyst for the oxygen evolution reaction (OER) in an alkaline medium, with an overpotential of 450 mV at 10 mA cm⁻². nih.govresearchgate.net The uniform dispersion of cobalt ions on the high-surface-area COF (392 m² g⁻¹) facilitated efficient catalytic activity. nih.govresearchgate.net

Furthermore, pyrimidine-containing COFs have been investigated as photocatalysts. nih.govresearchgate.net A benzotrithiophene-based COF incorporating pyrimidine units (BTT-MD-COF) was developed for the efficient photosynthesis of hydrogen peroxide (H₂O₂) via a one-step two-electron oxygen reduction reaction (ORR) pathway. researchgate.net Under visible light irradiation, this metal-free catalyst demonstrated a high H₂O₂ production rate of up to 5691.2 μmol·h⁻¹·g⁻¹. researchgate.net The introduction of pyrimidine units was found to accelerate the separation of photoinduced electron-hole pairs, thereby enhancing the photocatalytic efficiency. researchgate.net Another type of covalent pyrimidine framework (CPF) has shown excellent activity for photocatalytic hydrogen evolution, achieving a rate of 5282.8 µmol h⁻¹ g⁻¹. nih.gov

| COF System | Catalytic Application | Key Findings | Reference |

| Co@COF-Pyr | Electrocatalytic Oxygen Evolution Reaction (OER) | Overpotential of 450 mV at 10 mA cm⁻², high turnover frequency. | nih.govresearchgate.net |

| BTT-MD-COF | Photocatalytic Hydrogen Peroxide Synthesis | High H₂O₂ production rate (up to 5691.2 μmol·h⁻¹·g⁻¹). | researchgate.net |

| Covalent Pyrimidine Frameworks (CPFs) | Photocatalytic Hydrogen Evolution | Excellent hydrogen evolution rate (5282.8 µmol h⁻¹ g⁻¹). | nih.gov |

Design and Synthesis of Pyrimidine-Based COFs

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for a variety of applications. The incorporation of pyrimidine moieties into COF structures is of particular interest due to the potential for enhanced thermal stability, chemical resistance, and the introduction of specific functionalities. The compound this compound serves as a crucial linker in the construction of these advanced materials.

The synthesis of pyrimidine-based COFs often involves the condensation reaction between an amine-functionalized building block, such as this compound, and a multifunctional aldehyde. This reaction, typically a Schiff base condensation, leads to the formation of robust imine linkages that define the framework's structure. For instance, pyrimidine-functionalized COFs have been designed and synthesized for various purposes. While specific details on COFs derived directly from this compound are still emerging in the literature, the general strategy is well-established with structurally similar building blocks. For example, 2,4,6-tris(4-aminophenyl)pyridine, a related nitrogen-containing aromatic amine, has been successfully used to construct COFs for applications like the adsorption of organic dyes. nih.govrsc.org Similarly, 1,3,5-tris-(4-aminophenyl)triazine is another precursor used in the synthesis of nitrogen-rich COFs. nih.gov These examples highlight the utility of amino-phenyl substituted nitrogen heterocycles in creating porous, crystalline frameworks.

The general synthetic approach for such COFs involves solvothermal methods, where the reactants are heated in a suitable solvent system, often with an acid catalyst, to promote the formation of a crystalline product. nih.gov The resulting pyrimidine-containing COFs can exhibit high thermal stability and permanent porosity, which are critical properties for their application in materials science.

Catalytic Activity in Organic Transformations

The pyrimidine nucleus within a molecule can impart specific catalytic properties. While research into the direct catalytic activity of this compound as a standalone molecule is limited, its incorporation into larger structures, such as COFs, can create materials with significant catalytic potential. The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites or can coordinate with metal ions to form catalytically active centers.

Recent studies have demonstrated the catalytic applications of pyrimidine-containing COFs. For instance, a pyrimidine-functionalized COF and its cobalt complex have been shown to be efficient electrocatalysts for the oxygen evolution reaction (OER). The presence of the pyrimidine unit is crucial for coordinating with the cobalt ions, creating active sites for the catalytic process.